ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, using morpholine as a catalyst. The reaction mixture is heated and stirred, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.
Scientific Research Applications
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action for ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific functional groups and the cyclopenta[b]thiophene core. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H22N2O3S2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
ethyl 2-(3-methylbutanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O3S2/c1-4-21-15(20)13-10-6-5-7-11(10)23-14(13)18-16(22)17-12(19)8-9(2)3/h9H,4-8H2,1-3H3,(H2,17,18,19,22) |
InChI Key |
WHMACQQHPBSVGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)CC(C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)CC(C)C |
Origin of Product |
United States |
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